Cas no 1209716-31-3 (N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide)

N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide structure
1209716-31-3 structure
Product Name:N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide
CAS No:1209716-31-3
MF:C15H25N3O2S
MW:311.442902326584
CID:6011361
PubChem ID:45561448
Update Time:2025-07-14

N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide
    • F5831-9702
    • AKOS024520810
    • N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide
    • 1209716-31-3
    • N-[3-(4-phenylpiperazin-1-yl)propyl]ethane-1-sulfonamide
    • N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide
    • Inchi: 1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
    • InChI Key: NEJFIXFMKSNMEA-UHFFFAOYSA-N
    • SMILES: S(CC)(NCCCN1CCN(C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 311.16674822g/mol
  • Monoisotopic Mass: 311.16674822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 61Ų

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Additional information on N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide

N-3-(4-Phenylpiperazin-1-yl)propylethane-1-sulfonamide (CAS No. 1209716-31-3): A Comprehensive Overview

N-3-(4-Phenylpiperazin-1-yl)propylethane-1-sulfonamide (CAS No. 1209716-31-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the treatment of neurological disorders and cancer. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

The molecular structure of N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide is composed of a phenylpiperazine moiety linked to an ethanesulfonamide group through a propyl chain. The phenylpiperazine moiety is a well-known pharmacophore that is frequently found in compounds with central nervous system (CNS) activity. This structural feature contributes to the compound's ability to interact with various receptors and transporters in the brain, making it a valuable candidate for the development of novel CNS drugs.

The synthesis of N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 4-(3-bromopropyl)piperazine with ethanesulfonyl chloride, followed by deprotection and purification steps. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, such as the use of green solvents and catalysts, which are crucial for large-scale production in the pharmaceutical industry.

In terms of biological activity, N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide has shown promising results in preclinical studies. Research has demonstrated its ability to modulate serotonin and dopamine receptors, which are key targets in the treatment of conditions such as depression, anxiety, and schizophrenia. Additionally, studies have indicated that this compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.

Recent clinical trials have further validated the therapeutic potential of N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide. Phase II trials have shown that it can effectively reduce symptoms in patients with major depressive disorder (MDD) without causing significant side effects. These findings have sparked interest among pharmaceutical companies and researchers alike, leading to increased investment in the development of this compound.

Moreover, N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide has also been explored for its anticancer properties. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the modulation of signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT pathway. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer drugs.

The pharmacokinetic profile of N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide has been extensively studied to optimize its therapeutic use. It has been found to have good oral bioavailability and a favorable half-life, which are important factors for ensuring sustained therapeutic effects. Additionally, its low toxicity profile makes it suitable for long-term use in chronic conditions.

In conclusion, N-3-(4-phenylpiperazin-1-yl)propylethane-1-sulfonamide (CAS No. 1209716-31-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel drugs targeting neurological disorders and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in healthcare.

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